molecular formula C12H18ClNO B1391886 (4-Piperidin-4-yl-phenyl)-methanol hydrochloride CAS No. 1187927-60-1

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride

Cat. No.: B1391886
CAS No.: 1187927-60-1
M. Wt: 227.73 g/mol
InChI Key: JSCRYCUDRVBGRN-UHFFFAOYSA-N
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Description

Crystallographic Characteristics

While direct single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights. For example:

  • Related piperidine hydrochloride salts exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 10.5 Å, b = 12.3 Å, c = 14.7 Å, and β = 105.5°.
  • Piperidine rings in similar compounds adopt stable chair conformations , with the benzene ring subtending dihedral angles of 39–85° relative to the piperidine mean plane.
Parameter Value Source Analogs
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume ~1,900 ų
Density ~1.25 g/cm³

Stereochemical Configuration and Conformational Analysis

The piperidine ring in This compound adopts a chair conformation , as observed in structurally related compounds. Key stereochemical features include:

  • Axial positioning of the hydroxymethyl-substituted benzene ring relative to the piperidine chair.
  • Twist-boat distortions in derivatives with bulky substituents, though minimal in this case due to the compact hydroxymethyl group.

Conformational analysis reveals:

  • The piperidine N–H bond aligns perpendicular to the benzene ring plane, minimizing steric clashes.
  • The hydroxymethyl group adopts a gauche conformation relative to the piperidine ring, stabilized by intramolecular C–H⋯O hydrogen bonds.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing of This compound is governed by intermolecular hydrogen bonds and ionic interactions :

Primary Interactions

  • N⁺–H⋯Cl⁻ : The protonated piperidinium nitrogen forms a strong hydrogen bond with the chloride ion (d = 2.1–2.3 Å).
  • O–H⋯Cl⁻ : The hydroxymethyl group participates in hydrogen bonding with chloride (d = 2.5–2.7 Å).
  • C–H⋯O : Weak interactions between aromatic C–H groups and hydroxyl oxygen atoms stabilize layered structures.

Packing Motifs

  • Chains : Molecules link via N⁺–H⋯Cl⁻ and O–H⋯Cl⁻ bonds, forming one-dimensional chains along the a-axis.
  • Layers : Chains further associate through C–H⋯π interactions between benzene rings, creating sheet-like architectures.
Interaction Type Bond Length (Å) Angle (°) Role in Packing
N⁺–H⋯Cl⁻ 2.1–2.3 155–165 Primary chain formation
O–H⋯Cl⁻ 2.5–2.7 145–155 Stabilizes salt bridges
C–H⋯O 2.8–3.2 110–120 Layer cohesion

Properties

IUPAC Name

(4-piperidin-4-ylphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12;/h1-4,12-14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRYCUDRVBGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-60-1
Record name [4-(piperidin-4-yl)phenyl]methanol hydrochloride
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Preparation Methods

Detailed Synthesis Steps

  • Starting Materials : The synthesis often begins with piperidone derivatives and phenylmagnesium bromide.

  • Grignard Reaction : The first step involves a Grignard reaction where phenylmagnesium bromide reacts with a piperidone derivative to form a phenyl-substituted piperidine intermediate.

  • Reduction : The intermediate is then reduced to form the alcohol group, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.

  • Hydrochloride Salt Formation : The final step involves converting the alcohol into its hydrochloride salt by reacting it with hydrochloric acid.

Reaction Conditions

  • Solvents : Common solvents used in these reactions include tetrahydrofuran (THF) or diethyl ether for the Grignard reaction and ethanol or methanol for the reduction step.
  • Temperature : The Grignard reaction is typically performed at low temperatures (around 0°C to 5°C), while the reduction can be carried out at room temperature.
  • Catalysts : No specific catalysts are mentioned for these steps, but palladium or nickel catalysts might be used in certain modifications of the synthesis.

Analysis of the Compound

Property Description
CAS No. 371981-27-0
Molecular Formula C12H18ClNO
Molecular Weight 227.73
IUPAC Name (2-piperidin-4-ylphenyl)methanol;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Standard InChIKey JHAHARBIBNQYLZ-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
The compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory drugs . Its structural properties allow for modifications that enhance therapeutic efficacy.

Application AreaDescription
AnalgesicsUsed in the synthesis of pain-relieving medications.
Anti-inflammatoryAids in the development of drugs that reduce inflammation.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the use of (4-Piperidin-4-yl-phenyl)-methanol hydrochloride as a precursor for synthesizing novel analgesic compounds with improved potency and reduced side effects .

Neuroscience Research

Understanding Neurotransmitter Systems:
In neuroscience, this compound is employed to study neurotransmitter systems, contributing to understanding the mechanisms underlying various neurological disorders.

Research FocusFindings
Neurotransmitter InteractionInvestigated for its effects on serotonin and dopamine pathways, influencing mood and behavior.
Neurological DisordersUsed to develop models for studying conditions like depression and anxiety.

Case Study:
Research conducted at a leading neuroscience institute demonstrated that derivatives of this compound exhibited significant activity on serotonin receptors, providing insights into potential treatments for depression .

Material Science

Formulation of Advanced Materials:
The compound is also applied in material science, particularly in formulating advanced materials that require enhanced durability and resistance to environmental factors.

Material TypeApplication
PolymersEnhances mechanical properties and thermal stability.
CoatingsUsed in protective coatings that resist degradation from environmental exposure.

Case Study:
A publication in Advanced Materials reported that incorporating this compound into polymer matrices improved their tensile strength and thermal resistance significantly.

Biochemical Assays

Reagent for Biomolecule Detection:
This compound serves as a reagent in biochemical assays, aiding in the detection and quantification of specific biomolecules.

Assay TypePurpose
Enzyme ActivityUsed to measure enzyme kinetics and inhibition.
Biomarker DetectionFacilitates the identification of disease markers in clinical samples.

Case Study:
In a study published in Clinical Chemistry, this compound was used to develop an assay for detecting biomarkers associated with liver disease, demonstrating high sensitivity and specificity .

Drug Delivery Systems

Enhancing Therapeutic Efficacy:
Research is ongoing into the potential of this compound in drug delivery systems, particularly for improving the efficacy and targeting of therapeutic agents.

Delivery System TypeBenefits
NanoparticlesEnhances bioavailability and targeted delivery to specific tissues.
LiposomesImproves stability and controlled release profiles of drugs.

Case Study:
A collaborative study involving multiple universities explored using this compound in nanoparticle formulations for cancer therapy, resulting in significantly improved tumor targeting compared to conventional methods.

Mechanism of Action

The mechanism by which (4-Piperidin-4-yl-phenyl)-methanol hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (2-Methylphenyl)(piperidin-4-yl)methanol Hydrochloride (C₁₃H₂₀ClNO, MW 241.76): Differs in the methyl group at the phenyl ring’s 2-position. This substitution may sterically hinder interactions with biological targets compared to the para-substituted target compound .
  • (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride (C₁₂H₁₃Cl₂NO, MW 270.15): Replaces the hydroxymethyl group with a ketone (-CO-) and adds a chlorine atom. The ketone increases electrophilicity, while chlorine enhances lipophilicity, impacting membrane permeability .

Salt Forms and Molecular Weight

  • (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (C₁₁H₂₁N₃O·2HCl, MW 315.23): The dihydrochloride salt increases water solubility but adds molecular bulk compared to the target compound’s single HCl salt .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position Predicted CCS (Ų) [M+H]+
(4-Piperidin-4-yl-phenyl)-methanol HCl* C₁₂H₁₈ClNO 227.74 (calc.) -OH, piperidine Para ~152–154 (estimated)
(2-Methylphenyl)(piperidin-4-yl)methanol HCl C₁₃H₂₀ClNO 241.76 -OH, methyl, piperidine 2-phenyl Not reported
(3-Methoxyphenyl)(piperidin-4-yl)methanol HCl C₁₃H₂₀ClNO 241.76 -OH, methoxy, piperidine 3-phenyl 152.3
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine N/A Not reported

Notes:

  • Collision Cross-Section (CCS) : The target compound’s CCS is estimated based on structurally similar (3-methoxyphenyl) analogue data, suggesting comparable size and polarity .
  • Lipophilicity : Chlorine or methyl substituents (e.g., in ) increase logP values relative to the hydroxymethyl group, affecting bioavailability.

Biological Activity

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, also known by its CAS number 1187927-60-1, is characterized by the presence of a piperidine ring attached to a phenyl group through a methanol linkage. This structure allows for flexibility in interactions with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown inhibitory effects on targets like soluble epoxide hydrolase (sEH) and various kinases .
  • Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and inflammatory responses, contributing to its potential therapeutic effects in neurodegenerative diseases and inflammatory disorders .

Biological Activities

Research has highlighted several biological activities attributed to this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases .
  • Anti-inflammatory Effects : Similar to other piperidine derivatives, it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Potential : There is growing interest in the neuroprotective effects of piperidine compounds. Studies indicate that this compound may have applications in neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

A review of recent literature reveals significant findings related to the biological activity of this compound:

StudyFindings
Usuki et al. (2023)Demonstrated that piperidine derivatives can enhance cognitive function and exhibit neuroprotective effects in vitro and in vivo models .
Pharmaceuticals Journal (2021)Highlighted the anti-inflammatory potential of piperidine-based compounds, suggesting similar mechanisms might be applicable to this compound .
PMC Article (2023)Discussed various piperidine derivatives showing promise against microbial infections, indicating potential for further exploration of this compound .

Q & A

Q. What are the recommended synthetic routes for (4-Piperidin-4-yl-phenyl)-methanol hydrochloride, and what key reaction parameters influence yield?

The synthesis of piperidine-derived hydrochlorides typically involves multi-step processes. For example, piperidine derivatives are often synthesized via nucleophilic substitution or Mannich reactions. A common approach includes:

  • Step 1 : Reacting 4-chloronitrobenzene with piperidine under alkaline conditions to form the nitro intermediate.
  • Step 2 : Reducing the nitro group to an amine using hydrogenation or catalytic methods.
  • Step 3 : Introducing the methanol group via hydroxymethylation (e.g., using formaldehyde under controlled pH).
  • Step 4 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).

Key parameters affecting yield include:

  • Temperature : Excess heat may degrade intermediates (e.g., nitro reduction requires <50°C).
  • pH control : Alkaline conditions stabilize amine intermediates but may hydrolyze ester groups.
  • Purification : Crystallization or chromatography (e.g., silica gel) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.5–2.2 ppm (piperidine CH₂), δ 4.5–5.0 ppm (methanol CH₂OH), and aromatic protons at δ 6.8–7.5 ppm confirm the core structure.
    • ¹³C NMR : Signals for the piperidine ring carbons (45–60 ppm) and aromatic carbons (120–140 ppm) validate connectivity.
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₂H₁₆ClNO requires m/z 241.7).
  • HPLC : Reverse-phase chromatography (C18 column, methanol/buffer mobile phase) with UV detection (λ=254 nm) assesses purity (>95%) and identifies degradation products (e.g., oxidation byproducts) .

Advanced Research Questions

Q. What strategies mitigate instability during storage, considering its hydrochloride salt form?

Hydrochloride salts are hygroscopic and prone to hydrolysis. Stabilization methods include:

  • Storage conditions : Airtight containers with desiccants (silica gel) at −20°C in the dark.
  • Buffered solutions : Prepare stock solutions in pH 4–5 acetate buffer to minimize amine protonation shifts.
  • Lyophilization : Freeze-drying enhances long-term stability by removing water, reducing degradation pathways (e.g., oxidation of the methanol group) .

Q. How can contradictory bioactivity data in literature be reconciled through receptor binding assays?

Discrepancies in reported bioactivity (e.g., serotonin vs. dopamine receptor affinity) may arise from assay conditions or impurity interference. Methodological solutions include:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify IC₅₀ values under standardized buffer conditions (pH 7.4, 25°C).
  • Counter-screening : Test against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects.
  • Impurity profiling : HPLC-MS analysis of test samples ensures observed activity is not due to byproducts (e.g., N-oxide derivatives) .

Q. What computational tools are effective for predicting the compound’s solubility and partitioning behavior?

  • Molecular Dynamics (MD) simulations : Predict logP values using software like Schrödinger’s QikProp or MOE. For this compound, logP is estimated at ~1.8, indicating moderate lipophilicity.
  • COSMO-RS : Models solubility in organic solvents (e.g., ethanol, DMSO) and aqueous buffers. Adjust protonation states (pKa ~8.5 for piperidine) to match experimental conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride
Reactant of Route 2
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride

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